(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[2,3-c]pyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrano[2,3-c]pyridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrano[2,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the chloro and fluoro substituents on the phenyl rings, as well as the imino and carboxamide groups, typically involves nucleophilic substitution reactions and amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The imino group can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the imino group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic uses due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide: shares structural similarities with other pyrano[2,3-c]pyridine derivatives.
Other Similar Compounds: Compounds with similar core structures but different substituents, such as those with different halogen or alkyl groups.
Uniqueness
- The unique combination of chloro, fluoro, imino, and carboxamide groups in This compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H16Cl2FN3O3 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)imino-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H16Cl2FN3O3/c1-12-21-15(13(11-30)10-27-12)9-16(22(31)29-20-5-3-2-4-17(20)24)23(32-21)28-14-6-7-19(26)18(25)8-14/h2-10,30H,11H2,1H3,(H,29,31) |
InChI Key |
KYUIMPTZRXIFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC(=C(C=C3)F)Cl)C(=C2)C(=O)NC4=CC=CC=C4Cl)CO |
Origin of Product |
United States |
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